Product packaging for Methoxy(oxo)acetate(Cat. No.:)

Methoxy(oxo)acetate

Cat. No.: B8757444
M. Wt: 103.05 g/mol
InChI Key: CPKISUMKCULUNR-UHFFFAOYSA-M
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Description

Fundamental Role of the Methoxy(oxo)acetate Moiety in Organic Chemistry

The this compound moiety is a versatile functional group in organic synthesis, primarily due to the electrophilic nature of its carbonyl carbons and the potential for the methoxy (B1213986) group to act as a leaving group. This dual reactivity allows it to participate in a wide array of chemical reactions. For instance, the α-keto ester functionality is a precursor to other significant organic compounds like α-hydroxy acids and α-amino acids. wikipedia.org

The reactivity of the this compound group is central to its role as a building block in the synthesis of more complex molecules. It can undergo nucleophilic attack at the carbonyl centers, leading to the formation of new carbon-carbon or carbon-heteroatom bonds. This is a key step in the construction of various heterocyclic compounds, which are ring structures containing atoms other than carbon and are prevalent in many pharmaceuticals and materials. researchgate.net

Furthermore, the this compound moiety is integral to reactions like the Claisen condensation, a carbon-carbon bond-forming reaction between two esters or an ester and another carbonyl compound in the presence of a strong base. acs.org This reaction is fundamental to the synthesis of β-keto esters, which are themselves versatile intermediates for creating a diverse range of organic molecules.

Historical Development of Research on Oxoacetate Derivatives

The study of oxoacetate derivatives is deeply rooted in the history of organic chemistry, with early research dating back to the 19th century. The first synthesis of pyruvic acid, a related α-keto acid, was conducted by Erlenmeyer in 1881. A significant milestone in the synthesis of oxoacetate derivatives was the discovery of the Claisen condensation by Rainer Ludwig Claisen in 1887. acs.org This reaction provided a reliable method for forming carbon-carbon bonds and producing β-keto esters, which are structurally related to oxoacetate derivatives.

Historically, glyoxylic acid, the parent compound of glyoxylate (B1226380) esters, was prepared from the electrosynthesis of oxalic acid. Over the years, various methods have been developed for the synthesis of α-keto acids and their esters. These include the Friedel-Crafts acylation of aromatic hydrocarbons with ethyl oxalyl chloride and the use of Grignard reagents with diethyl oxalate (B1200264). While effective, these traditional methods often require harsh conditions and may not be suitable for complex molecules.

The development of transition-metal-catalyzed reactions in the 20th century provided new avenues for the synthesis of oxoacetate derivatives. For example, palladium- or cobalt-catalyzed carbonylation of aryl halides under a carbon monoxide atmosphere has been used to create α-keto acid esters. These advancements have expanded the synthetic toolbox available to chemists and have enabled the preparation of a wider range of oxoacetate derivatives with greater efficiency and selectivity.

Contemporary Research Paradigms and Scientific Challenges for this compound

Modern research involving the this compound moiety is largely focused on its incorporation into complex molecules with specific biological activities or material properties. The α-keto ester functional group is present in many medicinally important organic molecules. wikipedia.org For instance, derivatives containing this moiety are being investigated for their potential as anticancer, antimicrobial, and anti-inflammatory agents. The unique electronic and steric properties of the this compound group can influence a molecule's interaction with biological targets, making it a valuable component in drug design.

A significant area of contemporary research is the development of more efficient and environmentally friendly methods for synthesizing molecules containing the this compound moiety. While traditional methods like the Claisen condensation remain important, there is a growing emphasis on catalytic and asymmetric synthesis to produce chiral molecules with high enantiomeric purity. atamanchemicals.com The synthesis of β,γ-unsaturated α-ketoesters, which contain a related structural motif, has seen significant advancements through the use of organo-catalysis and chiral metal complexes. atamanchemicals.com

Despite these advances, several scientific challenges remain. One of the primary challenges is the potential for decarbonylation, a side reaction that can occur when using reagents like ethyl chlorooxoacetate in transition metal-catalyzed C-H acylation reactions. wikipedia.org Another challenge is controlling the reactivity of the multiple functional groups within the this compound moiety to achieve selective transformations. In the context of drug development, researchers are continually working to optimize the pharmacokinetic and pharmacodynamic properties of molecules containing this group.

Table of Key Chemical Reactions Involving Oxoacetate Derivatives

Reaction NameDescriptionHistorical Context
Claisen Condensation A carbon-carbon bond forming reaction between two esters or an ester and a carbonyl compound in the presence of a strong base to form a β-keto ester. acs.orgFirst reported by Rainer Ludwig Claisen in 1887, it has become a fundamental tool in organic synthesis.
Friedel-Crafts Acylation The acylation of aromatic compounds with an acyl halide or anhydride (B1165640) using a strong Lewis acid catalyst. This can be used to synthesize aryl α-keto esters.A classic reaction in organic chemistry, its application to α-keto ester synthesis has been a long-standing method.
Grignard Reaction The addition of an organomagnesium halide (Grignard reagent) to a carbonyl group. Reaction with diethyl oxalate can produce α-keto acid esters.A versatile and widely used method for forming carbon-carbon bonds, adapted for α-keto ester synthesis.
Transition-Metal-Catalyzed Carbonylation The introduction of a carbonyl group into an organic molecule using a transition metal catalyst and carbon monoxide.A more modern approach that offers improved selectivity and substrate scope compared to traditional methods.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H3O4- B8757444 Methoxy(oxo)acetate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C3H3O4-

Molecular Weight

103.05 g/mol

IUPAC Name

2-methoxy-2-oxoacetate

InChI

InChI=1S/C3H4O4/c1-7-3(6)2(4)5/h1H3,(H,4,5)/p-1

InChI Key

CPKISUMKCULUNR-UHFFFAOYSA-M

Canonical SMILES

COC(=O)C(=O)[O-]

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization Strategies

Direct Synthesis Approaches to Methoxy(oxo)acetate

The direct formation of the this compound functional group, a key structural motif in many biologically active compounds and synthetic intermediates, can be achieved through several distinct chemical strategies. aurigeneservices.commdpi.com These methods include catalytic esterification, carbonylation reactions, and various oxidation-based routes.

Catalytic Esterification Protocols

Catalytic esterification is a fundamental method for producing esters, including α-keto esters. This typically involves the reaction of an α-keto carboxylic acid with an alcohol, such as methanol (B129727), in the presence of an acid catalyst. mdpi.commdpi.com While classic Fischer esterification using mineral acids like sulfuric acid is common, modern approaches often utilize solid acid catalysts to improve recoverability and reduce corrosive waste. mdpi.comuctm.eduresearchgate.net For example, a titanium-zirconium solid acid has been shown to effectively catalyze the esterification of various benzoic acids with methanol. mdpi.com

Another significant strategy is oxidative esterification, where a precursor is simultaneously oxidized and esterified. A general and highly efficient method involves the treatment of 2,2-dibromo-1-arylethanones with dimethyl sulfoxide (B87167) (DMSO) and an alcohol. aurigeneservices.com This process yields a range of aryl α-keto esters. Similarly, acetophenones can be converted to α-ketoesters via copper-catalyzed aerobic oxidative esterification or through an iodine-mediated pathway using potassium xanthates. organic-chemistry.org

Carbonylation Reactions and Alternative Pathways

Carbonylation reactions, which introduce a carbonyl (CO) group into a molecule, provide an atom-economical route to α-keto esters. The palladium- or cobalt-catalyzed double carbonylation of aryl halides in the presence of an alcohol is a prominent example. mdpi.com This method can proceed under either high pressure or atmospheric pressure of carbon monoxide, depending on the catalytic system used. mdpi.com

Alternative pathways often begin with simpler C1 feedstocks like formaldehyde (B43269). The acid-catalyzed carbonylation of formaldehyde produces glycolic acid, which can then be esterified with methanol to yield methyl glycolate (B3277807). dicp.ac.cnmdpi.comnacatsoc.org This glycolate is a direct precursor that can be oxidized to methyl glyoxylate (B1226380), a simple α-keto ester. mdpi.comkataliz.org.uachemicalbook.com Catalysts for the initial carbonylation step include heteropolyacids like H₃PW₁₂O₄₀ and solid acids such as resins, which can achieve high yields of the glycolic acid intermediate. dicp.ac.cnresearchgate.net Another route involves a multi-step sequence starting from malonates, which undergo alkylation, oximation, and finally a carbonylation reaction to yield the target α-keto ester. google.com

Table 1: Comparison of Carbonylation Strategies for α-Keto Ester Precursors
Starting MaterialReagents/CatalystProductKey FeaturesCitations
Aryl HalideCO, Alcohol, Pd or Co CatalystAryl α-keto esterDirect formation of α-keto ester functionality. mdpi.com
FormaldehydeCO, H₂O, Acid Catalyst (e.g., H₃PW₁₂O₄₀), then MethanolMethyl GlycolateUtilizes C1 feedstock; forms an oxidizable precursor. dicp.ac.cnmdpi.com
Malonate1. Alkylating agent 2. Nitroso compound 3. Carbonylation reagentα-Alkyl α-keto esterMulti-step sequence allowing for varied alkyl groups. google.com

Oxidation-Based Synthetic Routes

Oxidation represents one of the most common and versatile strategies for synthesizing α-keto esters from a variety of precursors. A primary method is the oxidation of α-hydroxy esters, which provides a direct conversion to the desired product. mdpi.com

More frequently, oxidation of activated methylene (B1212753) groups adjacent to a carbonyl is employed. Aryl methyl ketones can be oxidized to aryl α-keto esters using reagents like selenium dioxide. researchgate.net A one-pot method has been developed where aryl ketones are oxidized with SeO₂, followed by in-situ esterification and hydrolysis to give good yields of the final product. researchgate.net More modern and environmentally friendly methods include the sp³ C-H oxidation of nitromethyl aryl ketones using an ion-supported (diacetoxyiodo)benzene (B116549) reagent in the presence of an alcohol, which acts as the nucleophile. organic-chemistry.orgthieme-connect.com

The direct oxidation of methyl glycolate to methyl glyoxylate (a simple aliphatic this compound) is a significant industrial pathway. mdpi.comresearchgate.net This transformation can be accomplished using copper-containing catalysts in the gas phase or through enzymatic processes. kataliz.org.uaresearchgate.net A fusion enzyme combining glycolate oxidase, catalase, and hemoglobin has been engineered to catalyze this oxidation with high yield (95.3%) under optimized conditions. mdpi.com

Table 2: Selected Oxidation-Based Routes to α-Keto Esters
PrecursorOxidant/CatalystProduct TypeYieldCitations
Nitromethyl aryl ketoneIon-supported (diacetoxyiodo)benzene, AlcoholAryl α-keto esterModerate to good thieme-connect.com
Aryl ketoneSelenium dioxide, AlcoholAryl α-keto esterGood researchgate.net
Methyl glycolateFusion Enzyme (GOX, CAT, HGB), O₂Methyl glyoxylate95.3% mdpi.com
α-Hydroxy esterVarious oxidantsα-Keto esterVaries mdpi.combeilstein-journals.org

Synthesis of this compound-Containing Compounds

The this compound functionality is not only a synthetic target but also a valuable intermediate for constructing more complex molecules, owing to the high electrophilicity of its keto-carbonyl group. mdpi.combeilstein-journals.org

Esterification and Transesterification Reactions

Transesterification is the process of exchanging the alkoxy group of an ester with that of another alcohol, a reaction often catalyzed by acids or bases. wikipedia.org This reaction is a powerful tool for modifying α-keto esters. beilstein-journals.org By reacting a methyl α-keto ester with a different, often more complex, alcohol, a new ester can be formed while preserving the reactive α-keto functionality for subsequent steps. wikipedia.orggoogle.com This strategy is particularly useful in multi-step syntheses where the ester group needs to be tailored for a specific transformation or to match a fragment of a natural product. For instance, in the synthesis of the natural product (rac)-corynoxine, an α-ketoester intermediate undergoes transesterification before a Wittig reaction is performed on a different part of the molecule. beilstein-journals.org The reaction is an equilibrium process, which can be driven to completion by using a large excess of the new alcohol or by removing the displaced alcohol (e.g., methanol) via distillation. wikipedia.org

Nucleophilic Substitution Reactions Involving this compound Functionality

The term "nucleophilic substitution" when applied to the this compound group most commonly refers to nucleophilic addition to the highly electrophilic keto-carbonyl carbon, which is significantly more reactive than the ester carbonyl. beilstein-journals.orglibretexts.org This reaction is fundamental to the use of α-keto esters as building blocks in synthesis. mdpi.combeilstein-journals.org

A wide array of nucleophiles can add to the keto-carbonyl, leading to the formation of tertiary alcohols. Common examples include the use of organometallic reagents such as Grignard reagents and organolithium compounds. mdpi.comvulcanchem.com Enolates also serve as effective carbon nucleophiles in this context. In the total synthesis of (+)-Euphorikanin A, a key step involves the intramolecular nucleophilic addition of an alkenyl metal species to an α-ketoester moiety. beilstein-journals.org Similarly, the synthesis of (−)-Hopeanol features the addition of a Grignard reagent to a keto-carbonyl, followed by a Friedel–Crafts cyclization. beilstein-journals.org These reactions underscore the utility of the α-keto ester as an electrophilic linchpin for constructing complex carbon skeletons. While direct Sₙ2 substitution at the α-carbon is uncommon unless a leaving group is present (as in α-halo ketones), the nucleophilic addition to the ketone is the predominant and most synthetically useful transformation. jove.com

Acylation Reactions

The enolate of this compound can undergo acylation, enabling the introduction of various acyl groups. Direct acylation of the this compound enolate can be complicated by side reactions. However, related derivatives are commonly used in acylation reactions. For instance, methyl oxalyl chloride, a derivative of this compound, is a reactant in the acylation of silyl (B83357) enol ethers. chemicalbook.comsigmaaldrich.com This reaction is a key step in the synthesis of various organic compounds, including fused coumarins and other heterocycles. chemicalbook.comsigmaaldrich.com The Friedel-Crafts acylation is another important reaction where acyl chlorides, such as ethyl 2-chloro-2-oxoacetate, are used to acylate aromatic compounds in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). nih.govrsc.org

Condensation Reactions for Complex Scaffold Construction

This compound and its derivatives are valuable building blocks in condensation reactions that form complex molecular frameworks.

Aldol (B89426) and Knoevenagel Condensations: In its usual form, the aldol condensation involves the nucleophilic addition of a ketone enolate to an aldehyde to form a β-hydroxy ketone. wikipedia.org This is followed by dehydration to produce a conjugated enone. wikipedia.org The Knoevenagel condensation, a variation of the aldol condensation, involves the reaction of an active methylene compound with an aldehyde or ketone. mdpi.com For example, the acid-catalyzed Knoevenagel condensation between 5-methoxy-1-tetralone (B1585004) and glyoxylic acid yields (E)-2-(5-methoxy-1-oxo-3,4-dihydronaphthalen-2(1H)-ylidene)acetic acid. mdpi.com

Hantzsch Dihydropyridine (B1217469) Synthesis: This multicomponent reaction involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia (B1221849) or ammonium (B1175870) acetate (B1210297) to form dihydropyridines. organic-chemistry.orgwikipedia.org These products can then be oxidized to pyridines. wikipedia.org The use of this compound or its derivatives in this synthesis allows for the introduction of an ester group at the 3- and 5-positions of the dihydropyridine ring. This synthesis has been explored for creating various analogs, including those of the natural product bengazole. scielo.org.mxscielo.org.mx

Functional Group Interconversions Adjacent to the this compound Core

The functional groups of this compound can be readily converted into other groups, expanding its synthetic applications.

Reduction of the Ketone: The ketone group can be selectively reduced to a hydroxyl group. For instance, the enzymatic oxidation of methyl glycolate can produce methyl glyoxylate. mdpi.com

Transesterification: The methyl ester of this compound can be converted to other esters through transesterification. cymitquimica.comwikipedia.org This reaction involves exchanging the alkoxy group of the ester with that of an alcohol, and it can be catalyzed by acids, bases, or enzymes like lipases. wikipedia.orgmasterorganicchemistry.comresearchgate.net For example, the reaction of a methyl ester with ethanol (B145695) in the presence of a base like sodium ethoxide results in the corresponding ethyl ester. masterorganicchemistry.com This process is crucial in various industrial applications, including the production of polyesters and biodiesel. wikipedia.orgneptjournal.com

Asymmetric Synthesis and Enantioselective Approaches for Chiral Oxoacetate Derivatives

The synthesis of chiral α-hydroxy esters from oxoacetate derivatives is a significant area of research, with several effective enantioselective methods available.

Chiral Auxiliary and Ligand-Controlled Methods

Chirality can be introduced by the asymmetric reduction of the ketone in this compound derivatives using chiral auxiliaries or ligands.

Chiral Auxiliaries: Chiral auxiliaries, such as trans-2-phenylcyclohexanol and (-)-8-phenylmenthol (B56881), can be attached to the glyoxylate to direct the stereochemical outcome of subsequent reactions. wikiwand.com For example, the glyoxylate ester of (-)-8-phenylmenthol undergoes nucleophilic addition with high diastereoselectivity. Similarly, pseudoephedrine can be used as a chiral auxiliary to direct the alkylation of amide enolates. wikipedia.org

Chiral Ligands: Asymmetric reduction of methyl phenylglyoxylate (B1224774) to optically active methyl mandelate (B1228975) can be achieved using NADH models in the presence of chiral Lewis acids, such as chiral shift reagents. rsc.org

Enzymatic Kinetic Resolution and Stereoselective Biocatalysis

Enzymes are highly effective and stereoselective catalysts for producing chiral compounds from oxoacetate derivatives.

Enzymatic Kinetic Resolution: This technique involves the selective reaction of one enantiomer in a racemic mixture, allowing for the separation of the unreacted enantiomer. Lipases are commonly used for the kinetic resolution of racemic alcohols and amines through enantioselective acylation. unipd.it Dynamic kinetic resolution (DKR) combines this enzymatic resolution with in-situ racemization of the slower-reacting enantiomer, theoretically allowing for a 100% yield of the desired enantiomerically pure product. researchgate.net This has been successfully applied to the synthesis of chiral amines and alcohols. mdpi.com

Stereoselective Biocatalysis: Enzymes can catalyze the asymmetric reduction of the keto group in alkyl oxoacetates to produce chiral α-hydroxy esters with high enantiomeric excess. mdpi.com For example, various microorganisms and enzymes can reduce ethyl (oxo)acetate to either the (R)- or (S)-α-hydroxy ester, depending on the specific biocatalyst used.

Reaction Mechanisms and Mechanistic Investigations

Intrinsic Reactivity of the Methoxy(oxo)acetate Moiety

The inherent chemical properties of this compound, also known as methyl glyoxylate (B1226380), arise from the interplay between its ester and carbonyl functionalities. cymitquimica.comsmolecule.com This dual reactivity makes it a versatile building block in the synthesis of more complex organic molecules. smolecule.com

Nucleophilic acyl substitution is a primary reaction pathway for this compound. This reaction involves the attack of a nucleophile on the electrophilic carbonyl carbon of the ester group, leading to a tetrahedral intermediate. libretexts.orgoregonstate.edu The subsequent elimination of the methoxy (B1213986) group results in the formation of a new acyl compound. libretexts.org The stability of the leaving group and the nature of the nucleophile are critical factors in determining the reaction's feasibility. oregonstate.edu

The general mechanism can be summarized in two key steps:

Nucleophilic Addition: A nucleophile attacks the carbonyl carbon, forming a tetrahedral alkoxide intermediate. libretexts.orglibretexts.org

Leaving Group Elimination: The carbonyl bond is reformed through the elimination of the leaving group (in this case, the methoxy group). libretexts.orglibretexts.org

This pathway is fundamental to many transformations involving this compound, such as its reaction with amines or alcohols to form various derivatives. smolecule.com The reactivity of the carbonyl carbon can be influenced by the presence of other functional groups within the molecule. For instance, the electron-donating or withdrawing nature of substituents on an associated aromatic ring can modulate the electrophilicity of the carbonyl carbon. libretexts.org

This compound can participate in electrophilic interactions, particularly in the context of Friedel-Crafts reactions. chemicalbook.com In these reactions, an acylium ion is typically generated from an acyl halide, which then acts as the electrophile. For example, methyl chlorooxoacetate can be used in Friedel-Crafts acylation reactions with aromatic compounds like ferrocene (B1249389) or chlorobenzene (B131634) in the presence of a Lewis acid catalyst such as aluminum trichloride. mdpi.comchemicalbook.com The reaction proceeds through the electrophilic attack of the acylium ion on the electron-rich aromatic ring.

The presence of a methoxy group on an aromatic ring can enhance its reactivity towards electrophiles through electron donation. smolecule.comchim.it This activating effect directs incoming electrophiles to specific positions on the ring. The specific substitution pattern on the aromatic ring can significantly influence the outcome of these reactions. chim.it

The this compound moiety can undergo both oxidation and reduction reactions, targeting its different functional groups.

Oxidation: The aldehyde group in methyl glyoxylate can be oxidized to a carboxylic acid. smolecule.com For instance, it can be oxidized to form glyoxylic acid using oxidizing agents like potassium permanganate. smolecule.com In more complex molecules containing a this compound fragment, other parts of the molecule can also be susceptible to oxidation. smolecule.com

Reduction: The ketone and ester functionalities of this compound are susceptible to reduction. smolecule.comsmolecule.com Common reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride can reduce the ketone to a secondary alcohol and the ester to a primary alcohol. smolecule.comsmolecule.com For example, methyl 2-oxoacetate can be reduced to ethylene (B1197577) glycol. smolecule.com The specific product obtained often depends on the reducing agent used and the reaction conditions.

Electrophilic Interactions and Aromatic Substitutions

Catalytic Principles in this compound Chemistry

Catalysis plays a crucial role in expanding the synthetic utility of this compound, enabling a wider range of transformations with high efficiency and selectivity.

Transition metal catalysts, particularly those based on palladium and rhodium, are instrumental in many reactions involving this compound and its derivatives.

Palladium-catalyzed reactions: Palladium catalysts are widely used in cross-coupling reactions. uwindsor.ca For example, palladium acetate (B1210297) in combination with phosphine (B1218219) ligands can catalyze the reaction of aryl halides with alkenes (Heck reaction). uwindsor.ca While direct examples with this compound are not prevalent in the provided results, analogous reactions with similar substrates like methyl acrylate (B77674) are common. uwindsor.ca Palladium catalysis has also been employed in coupling reactions involving derivatives of this compound. nih.gov

Rhodium-catalyzed reactions: Rhodium catalysts are effective for hydrogenation and hydroformylation reactions. mdpi.comresearchgate.netwikipedia.org For instance, the reduction of a derivative, ethyl 2-(3'-methoxy-1'-methyl-1'H-pyrrol-2'-yl)-2-oxoacetate, over a 5% Rh/Al2O3 catalyst yielded a pyrrolidine (B122466) derivative with high diastereoselectivity. mdpi.com Rhodium complexes are also used in asymmetric synthesis and C-H activation. rsc.org

The following table summarizes some transition metal-catalyzed reactions involving derivatives related to this compound:

CatalystSubstrate(s)Reaction TypeProductYieldReference
5% Rh/Al2O3Ethyl 2-(3'-methoxy-1'-methyl-1'H-pyrrol-2'-yl)-2-oxoacetateHydrogenationPyrrolidine derivative91% mdpi.com
Palladium(II) acetatep-Bromoiodobenzene, Methyl acrylateCross-couplingMethyl 4-bromocinnamate68% uwindsor.ca
Methoxy(cyclooctadiene)rhodium(I) dimerUnsaturated substratesConjugate additionFunctionalized products-

In addition to metal catalysts, organic molecules and enzymes have emerged as powerful tools for transformations involving this compound and related compounds.

Organocatalysis: Organocatalysts can be used to promote various reactions. For example, cupreine (B190981) derivatives have been used to catalyze Friedel-Crafts reactions between indoles and ethyl 2-oxoacetate. buchler-gmbh.com

Biocatalysis: Enzymes, particularly lipases, have shown remarkable efficiency and selectivity in reactions involving esters. unipd.itresearchgate.net Lipase-catalyzed acylation is a well-established method for the kinetic resolution of racemic alcohols and amines. unipd.it The use of methoxyacetate (B1198184) as an acyl donor has been shown to significantly increase the reactivity and enantioselectivity in lipase-catalyzed acylations of amines. unipd.itresearchgate.net This enhancement is attributed to the formation of a hydrogen bond between the methoxy group of the acyl donor and the reacting amine in the transition state. researchgate.net

The table below highlights some examples of organic and biocatalytic reactions:

CatalystSubstrate(s)Reaction TypeKey FindingReference
Cupreine derivative7-methyl-1H-indole, Ethyl 2-oxoacetateFriedel-CraftsCatalytic asymmetric synthesis buchler-gmbh.com
Lipase (B570770) from Candida antarctica BRacemic amines, Methoxy acetateAcylationHigh enantioselectivity (E > 2000) unipd.it
LipaseRacemic 1-phenylethanamine, Isopropyl methoxyacetateAcylationEnhanced reactivity due to hydrogen bonding researchgate.net

Influence of Solvent Systems and Reaction Conditions

The reactivity of this compound, containing both ketone and ester functionalities, is significantly influenced by the surrounding solvent system and the specific reaction conditions employed. cymitquimica.com Solvents can alter reaction mechanisms by stabilizing intermediates or transition states that might be unstable in the gas phase. acs.org The choice of solvent affects not only reaction rates but can also determine the selectivity and yield of products.

This compound is noted for its solubility in a majority of organic solvents, including ether, dichloromethane (B109758) (CH2Cl2), tetrahydrofuran (B95107) (THF), and acetone. chemicalbook.com However, it is also known to form a monohydrate, particularly in the presence of water, and can be prone to polymerization, necessitating careful storage under inert conditions, such as a nitrogen atmosphere in a refrigerator. chemicalbook.com

The influence of the solvent environment can be categorized into several effects, including equilibrium solvation, cosolvent participation in the reaction mechanism, and solvent dynamics. acs.org Protic solvents like water are known to facilitate acid-catalyzed reactions by stabilizing carbocation-like intermediates. acs.org In contrast, the use of mixed-solvent systems, such as dimethyl sulfoxide (B87167) (DMSO) and water, can alter reaction pathways by competing for solvation of reactive groups, thereby changing the reaction mechanism and product outcome. acs.org

Reaction conditions such as temperature, pressure, and the presence of catalysts play a pivotal role. For instance, in condensation reactions where this compound acts as a building block for more complex molecules, the choice of catalyst and temperature can direct the reaction towards the desired product, such as various heterocyclic compounds. smolecule.com Similarly, reduction reactions using agents like sodium borohydride or lithium aluminum hydride, or oxidation reactions with potassium permanganate, are highly dependent on controlled conditions to achieve the desired transformation to ethylene glycol or glyoxylic acid, respectively. smolecule.com

Interactive Table: Solvent Properties and Their General Influence on Reactions

Solvent Type Dielectric Constant (ε) General Influence on Reactions Example Solvents
Protic Polar High Can stabilize charged intermediates and transition states; may act as a nucleophile or proton source. acs.org Water, Ethanol (B145695)
Aprotic Polar High Solvates cations well but not anions; generally does not participate directly in proton transfer. Dimethyl Sulfoxide (DMSO), Dichloromethane

Intramolecular Rearrangements and Cyclization Mechanisms

The dual functionality of this compound provides pathways for various intramolecular reactions, leading to cyclic structures or rearranged products. These transformations are often triggered by specific reagents or conditions that facilitate the interaction between the ketone and ester groups or with other parts of a larger molecule incorporating the this compound moiety.

One potential intramolecular rearrangement for compounds with a ketone group like this compound is the Baeyer–Villiger oxidation. wiley-vch.de This reaction converts a ketone into an ester through treatment with a peroxy acid. wiley-vch.debeilstein-journals.org The mechanism involves the formation of a tetrahedral intermediate, known as the Criegee intermediate, followed by the concerted migration of a group to an electron-deficient oxygen atom. wiley-vch.debeilstein-journals.org

Cyclization reactions are prominent for derivatives of oxo-esters. For instance, related compounds are known to undergo cyclization to form substituted heterocycles like isoxazoles. sigmaaldrich.com The mechanism for such reactions often involves the initial formation of an intermediate that facilitates a subsequent intramolecular nucleophilic attack. DFT studies on the cyclization of related amino oxo esters show that the process can be initiated by the loss of a proton under basic conditions, followed by an intramolecular cyclization step. southampton.ac.uk The presence of a proton on a nitrogen atom in the substrate was found to be crucial for this cyclization path to proceed. southampton.ac.uk

Computational Studies of Reaction Mechanisms

Density Functional Theory (DFT) has become an indispensable tool for investigating the mechanisms of complex organic reactions at a molecular level. ehu.esajrconline.org For reactions involving this compound, DFT calculations can provide detailed insights into reaction pathways, the geometries of transition states, and the activation energies required for chemical transformations. ajrconline.org

DFT methods, such as B3LYP, are frequently used to optimize the geometries of reactants, products, and, most importantly, the transition states that connect them. southampton.ac.ukresearchgate.net For example, in studying the enantioselective transfer hydrogenation of related α-methoxyimino-β-keto esters, DFT calculations of competing transition states were used to rationalize the origins of enantioselectivity. semanticscholar.org By comparing the relative Gibbs free energies of the transition structures leading to different stereoisomers, researchers can predict which product will be kinetically favored. acs.org

Interactive Table: Key Parameters from a Sample DFT Analysis of a Reaction

Parameter Description Typical Application in Mechanism Studies
Optimized Geometry The lowest energy arrangement of atoms for a given molecule (reactant, product, or transition state). Determines bond lengths and angles to understand molecular structure. researchgate.net
Activation Energy (ΔG‡) The energy barrier that must be overcome for a reaction to occur. Predicts reaction rates and identifies the rate-determining step. acs.org
Reaction Energy (ΔG) The overall free energy change from reactants to products. Determines if a reaction is thermodynamically favorable (exergonic) or unfavorable (endergonic). mdpi.com

Kinetic Isotope Effect (KIE) Investigations

Kinetic Isotope Effects (KIEs) are powerful probes for elucidating reaction mechanisms by measuring the change in reaction rate upon isotopic substitution at a specific atomic position. faccts.deresearchgate.net This technique is particularly useful for determining whether a bond to the isotopically labeled atom is broken or formed in the rate-determining step of a reaction. nih.gov

The origin of the KIE lies in the difference in zero-point vibrational energy between bonds to a lighter isotope (e.g., C-H) and a heavier isotope (e.g., C-D). researchgate.net A primary KIE is observed when a bond to the isotopic atom is cleaved or formed in the transition state, while a secondary KIE occurs when the bonding to the isotopic atom is not directly altered in this step. nih.gov

For reactions involving this compound, KIE studies could provide critical mechanistic information. For example, in a reaction involving hydrogen abstraction from a molecule derived from this compound, a significant primary deuterium (B1214612) KIE (kH/kD > 2) would suggest that the C-H bond cleavage is part of the rate-limiting step. faccts.de Theoretical calculations can be used to predict KIE values, which can then be compared to experimental data to validate a proposed mechanism. faccts.demdpi.com

In enzymatic reactions, KIEs are used to gain insight into catalytic mechanisms. nih.govnih.gov For instance, a study of the radical-mediated dehydrogenation of an alcohol by the enzyme DesII used solvent deuterium KIEs to determine the sequence of proton and electron transfer events. nih.gov By measuring the KIE on both the maximum turnover rate and the concentration of a radical intermediate, researchers concluded that deprotonation of the intermediate precedes electron transfer. nih.gov Similar methodologies could be applied to study enzyme-catalyzed transformations of this compound, helping to unravel complex biochemical pathways.

Advanced Characterization and Structural Analysis

Advanced Spectroscopic Methodologies

Spectroscopic techniques are fundamental in confirming the identity, purity, and structural features of methoxy(oxo)acetate. By probing the interactions of the molecule with electromagnetic radiation, methods like Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy offer detailed molecular-level insights.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR) for Structural Elucidation

NMR spectroscopy is an indispensable tool for the structural elucidation of organic compounds like this compound. ¹H and ¹³C NMR spectra provide definitive information about the carbon-hydrogen framework and the chemical environment of each nucleus.

For the methyl ester of this compound (methyl 2-methoxy-2-oxoacetate), the ¹H NMR spectrum is expected to show two distinct singlets. The protons of the ester methyl group (CH₃-O-C=O) would appear in one region, while the protons of the methoxy (B1213986) group (CH₃-O-) attached to the backbone would resonate in another, providing clear evidence of the two different methyl environments.

The ¹³C NMR spectrum offers a more detailed structural map. rsc.org It would display signals for the four unique carbon atoms in the molecule: the methoxy carbon, the ester methyl carbon, and the two carbonyl carbons (one from the ketone and one from the ester). The chemical shifts of the carbonyl carbons, typically found in the 160-185 ppm range, are particularly diagnostic for confirming the presence of the oxo and acetate (B1210297) functionalities. rsc.org For instance, in related structures, lactam and carboxylic acid carbonyl carbons have been observed at 182.2 ppm and 175.4 ppm, respectively, while methoxy carbons appear around 52-56 ppm. rsc.org

Two-dimensional (2D) NMR techniques, such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), would be employed to unambiguously assign these signals by correlating protons with their directly attached carbons (HSQC) and with carbons separated by two or three bonds (HMBC). This establishes the precise connectivity of the molecule, confirming the this compound structure.

Table 1: Predicted NMR Chemical Shifts (δ) for Methyl this compound

NucleusPredicted Chemical Shift (ppm)MultiplicityNotes
¹H NMR
Ester CH₃~3.7-3.9SingletChemical shift typical for methyl esters. rsc.org
Methoxy CH₃~3.5-3.7SingletChemical shift for a methoxy group adjacent to a carbonyl. rsc.org
¹³C NMR
Ester C=O~160-170-Carbonyl carbon of the acetate group. rsc.org
Ketone C=O~170-185-Carbonyl carbon of the oxo group.
Methoxy C~52-56-Methoxy group carbon. rsc.org
Ester CH₃~51-53-Ester methyl group carbon. rsc.org

Mass Spectrometry (MS) and Gas Chromatography-Mass Spectrometry (GC-MS) for Molecular Characterization and Purity

Mass spectrometry is critical for determining the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS), often coupled with electrospray ionization (ESI), provides a highly accurate mass measurement, which can be used to confirm the molecular formula (C₃H₄O₄ for the parent acid). rsc.orgmpg.de

Gas chromatography-mass spectrometry (GC-MS) is a powerful combination for separating this compound derivatives from any impurities and identifying them. oup.com In a typical GC-MS analysis, the sample is vaporized and passed through a chromatographic column, which separates components based on their boiling points and interactions with the column's stationary phase. jmchemsci.com Each separated component then enters the mass spectrometer, which generates a unique mass spectrum based on its fragmentation pattern. nih.gov This allows for both the identification of the target compound and the characterization of any synthesis byproducts or residual solvents, thereby assessing its purity. jmchemsci.com

The mass spectrum of a this compound ester would likely show a prominent molecular ion peak (M⁺) and characteristic fragment ions corresponding to the loss of small neutral molecules, such as the methoxy radical (•OCH₃) or carbon monoxide (CO).

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing its vibrational modes. acs.org

The IR spectrum of this compound is dominated by strong absorption bands from its two carbonyl groups. Because the electronic environments of the ester and ketone carbonyls are different, they are expected to absorb at slightly different frequencies. Typically, aliphatic ester C=O stretches appear in the range of 1750-1735 cm⁻¹, while α-keto esters exhibit ketone C=O stretches at slightly lower wavenumbers. orgchemboulder.com Therefore, two distinct, strong peaks would be anticipated in the 1710-1760 cm⁻¹ region. mpg.de Additionally, the characteristic C-O stretching vibrations of the ester and methoxy groups would appear in the fingerprint region between 1300 and 1000 cm⁻¹. orgchemboulder.com

Raman spectroscopy, which relies on inelastic scattering of light, is particularly sensitive to symmetric vibrations and non-polar bonds. It would serve as a complementary technique to IR, potentially providing clearer signals for the C-C backbone vibrations and symmetric stretches of the molecule.

Table 2: Characteristic Infrared (IR) Absorption Bands for this compound

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Intensity
C=O (Ester)Stretch1750–1735Strong
C=O (Ketone)Stretch1730–1715Strong
C-O (Ester & Methoxy)Stretch1300–1000Strong/Medium
C-H (Methoxy)Stretch2980–2940Medium/Weak

Note: Data derived from typical values for esters and ketones. mpg.deorgchemboulder.com

X-ray Crystallography and Solid-State Structural Investigations

While spectroscopy reveals molecular connectivity, X-ray crystallography provides the definitive, three-dimensional structure of a compound in its solid, crystalline form. acs.org This technique allows for the precise measurement of bond lengths, bond angles, and dihedral angles, which together define the molecule's conformation.

Determination of Molecular Conformation and Dihedral Angles

For a derivative of this compound that forms a suitable single crystal, X-ray diffraction analysis would reveal its preferred conformation. The analysis would focus on key dihedral angles, such as the one defined by the atoms of the O=C-C=O core, to determine the relative orientation of the two carbonyl groups. This angle is crucial in defining whether the molecule adopts a planar or a more twisted conformation. In related complex molecules, dihedral angles have been shown to dictate a twisted conformation, influenced by intramolecular interactions. iucr.orgresearchgate.netresearchgate.netresearchgate.net For example, studies on other molecules containing multiple planar groups have reported dihedral angles ranging from near-planar (<2°) to significantly twisted (66.88° or 88.30°), depending on the substituents and crystal packing forces. iucr.orgiucr.orgasianpubs.org

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, C-H...π)

X-ray crystallography also provides invaluable information about how molecules are arranged in the crystal lattice, which is governed by intermolecular interactions. This compound lacks strong hydrogen bond donors like O-H or N-H. Therefore, its crystal packing would primarily be directed by weaker interactions.

Crystal Packing Arrangements and Supramolecular Assembly

The spatial arrangement of molecules in the crystalline state, known as crystal packing, and the non-covalent interactions that govern this organization into larger, ordered structures, or supramolecular assemblies, are critical for understanding the solid-state properties of a compound. For derivatives of this compound, these arrangements are often dictated by a network of weak intermolecular interactions.

In the crystal structure of methyl 3-methoxy-4-(2-methoxy-2-oxoethoxy)benzoate, a related compound, the molecules are linked into a three-dimensional structure through π-π stacking interactions. researchgate.net The crystal data for this compound reveals a triclinic system, which provides insight into the packing efficiency and intermolecular forces at play. researchgate.net Similarly, in another derivative, methyl-2-benzamido-2-{[-2-methoxy-2-oxo-1-phenylethyl]amino}acetate, N-H···O hydrogen bonds are the primary drivers of the supramolecular assembly, forming chains that propagate along a specific crystallographic axis. researchgate.net The conformation of the molecule is also influenced by intramolecular N-H···O hydrogen bonds. researchgate.net

The study of different polymorphs, or different crystal packing arrangements of the same molecule, can be aided by computational methods and analysis of structural features like surface rugosity. soton.ac.uk These approaches help in predicting and identifying stable crystal forms. The supramolecular assembly is not limited to simple hydrogen bonding or π-π stacking; other weak interactions, such as C-H···O interactions, also play a significant role in stabilizing the crystal packing of various this compound-containing structures. iucr.org The predictable and directional nature of metal-ligand coordination can also be harnessed to guide the self-assembly of complex two- and three-dimensional supramolecular structures. nih.gov

Table 1: Crystallographic Data for Methyl 3-methoxy-4-(2-methoxy-2-oxoethoxy)benzoate researchgate.net

ParameterValue
Chemical FormulaC₁₂H₁₄O₆
Crystal SystemTriclinic
Space GroupP1
a (Å)5.3644(9)
b (Å)11.1880(18)
c (Å)11.4159(18)
α (°)66.378(2)
β (°)79.970(2)
γ (°)78.138(2)
Volume (ų)611.11(17)
Z2
Temperature (K)296(2)

Chromatographic and Separation Science Techniques

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of this compound and its derivatives, as well as for determining the enantiomeric excess (ee) of chiral analogs. The method's versatility allows for the separation of complex mixtures with high resolution and sensitivity. libretexts.org

For purity analysis, HPLC is used to detect and quantify impurities. For instance, in the case of 2-[(2-Amino-6-oxo-1,6-dihydro-9H-purin-9-yl)methoxy]ethyl acetate, an impurity of Acyclovir, HPLC is the designated method for assaying its purity, with a specification of ≥90.0%. sigmaaldrich.com The development of HPLC methods often involves solid-phase extraction for sample clean-up and UV detection for quantification. nih.gov

In the context of chiral separations, HPLC is indispensable for determining the enantiomeric excess of compounds. This is typically achieved using chiral stationary phases (CSPs). For example, the enantiomeric excess of various organic compounds, including those with structures related to this compound, has been successfully determined using different chiral columns like Daicel Chiralpak AD, OD-H, and OJ columns. wiley-vch.dersc.org The mobile phase composition, often a mixture of n-hexane and isopropanol, and the flow rate are optimized to achieve baseline separation of the enantiomers. wiley-vch.dersc.org The retention times (t_R) for the major and minor enantiomers are then used to calculate the enantiomeric excess.

Table 2: HPLC Conditions for Enantiomeric Excess Determination of Related Compounds wiley-vch.de

Compound TypeChiral ColumnMobile Phase (n-hexane:i-PrOH)Flow Rate (mL/min)Wavelength (nm)Retention Times (min)
Pentanoic acid derivativeAd97:30.3250t_R (minor) = 60.4, t_R (major) = 98.1
Oxopentanoic acid derivativeOJ90:100.5210t_R (minor) = 43.3, t_R (major) = 63.2
Tetrahydrofuran (B95107) derivativeAd90:100.5210t_R (minor) = 42.5, t_R (major) = 74.3

Thin Layer Chromatography (TLC) serves as a rapid, simple, and cost-effective method for monitoring the progress of chemical reactions involving this compound and its precursors. libretexts.orgchemistryhall.com Its primary utility lies in the ability to quickly separate the starting materials from the products, allowing a chemist to visually assess the reaction's completion. chemistryhall.com

The principle of TLC relies on the differential partitioning of compounds between a stationary phase (commonly silica (B1680970) gel) and a mobile phase (a solvent or solvent mixture). chemistryhall.com In a typical application, a small aliquot of the reaction mixture is spotted on a TLC plate, which is then developed in a suitable solvent system. For instance, in the synthesis of methyl 3-methoxy-4-(2-methoxy-2-oxoethoxy)benzoate, TLC was used to detect the completion of the reaction. researchgate.net Similarly, during the synthesis of various heterocyclic compounds, TLC with solvent systems like ethyl acetate/hexane (B92381) is employed to monitor the reaction progress.

The choice of the mobile phase is crucial for achieving good separation. Often, a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate is used, with the ratio adjusted to obtain optimal separation of the spots on the TLC plate. researchgate.net The separated spots can be visualized under UV light if the compounds are UV-active, or by using staining reagents. libretexts.org This allows for a qualitative assessment of the reaction's progress over time. ukessays.comthieme.de

Computational Chemistry and Theoretical Modeling

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of methoxy(oxo)acetate. These methods solve the Schrödinger equation for a given molecule to determine its electronic structure and energy.

Density Functional Theory (DFT) has become a popular and reliable method for predicting the structural and electronic properties of molecules. materialsciencejournal.org DFT calculations focus on the electron density rather than the complex many-electron wavefunction, offering a balance between accuracy and computational cost. acs.org

For molecules containing methoxy (B1213986) and oxo groups, DFT methods, particularly with the B3LYP functional, have been shown to provide optimized geometries, including bond lengths and angles, that are in good agreement with experimental data. researchgate.netrjptonline.org The choice of basis set, such as 6-311++G(d,p), is crucial for obtaining accurate results. materialsciencejournal.orgrsc.org DFT can be used to determine the most stable conformation of this compound by calculating the energies of different rotational isomers. researchgate.net For instance, in related esters, the relative stability of cis and trans conformers can be evaluated. mdpi.com

Global reactivity descriptors, which provide a quantitative measure of a molecule's reactivity, can be calculated using the energies of the frontier molecular orbitals (HOMO and LUMO) obtained from DFT. rsc.org These descriptors include ionization potential, electron affinity, electronegativity, hardness, and softness. rsc.org

Table 1: Representative Global Reactivity Descriptors Calculable by DFT

Descriptor Formula Description
Ionization Potential (IP) I ≈ -EHOMO The energy required to remove an electron.
Electron Affinity (EA) A ≈ -ELUMO The energy released when an electron is added.
Electronegativity (χ) χ = (I + A) / 2 The power of an atom to attract electrons.
Chemical Hardness (η) η = (I - A) / 2 Resistance to change in electron distribution.
Chemical Softness (S) S = 1 / (2η) The reciprocal of hardness, indicating higher reactivity.
Electrophilicity Index (ω) ω = μ2 / (2η) A measure of the electrophilic power of a molecule.

Note: These are approximations based on Koopmans' theorem. The values for this compound would require specific DFT calculations.

Ab initio methods, such as Møller-Plesset perturbation theory (MP2) and coupled-cluster (e.g., CCSD(T)), offer higher levels of theory and can provide very accurate reaction energetics and barrier heights for reactions involving esters. researchgate.net These methods are computationally more demanding than DFT but are valuable for benchmarking and for studying reaction mechanisms where electron correlation is critical. researchgate.netresearchgate.net For example, ab initio calculations have been used to investigate the mechanism of H-atom abstraction from methyl acetate (B1210297) by chlorine atoms, identifying different reaction pathways and their corresponding transition states. researchgate.net

Semi-empirical methods, such as AM1, PM3, and MNDO, are based on the Hartree-Fock formalism but include approximations and parameters derived from experimental data to simplify the calculations. uni-muenchen.dewikipedia.org These methods are much faster than ab initio or DFT methods, making them suitable for studying large molecules or for preliminary explorations of potential energy surfaces. uni-muenchen.desci-hub.se They can be used to study reaction mechanisms, such as the SN2 reaction of related methoxymethyl systems, and to calculate heats of formation. sci-hub.seresearchgate.net However, their accuracy is dependent on the parameterization and the similarity of the molecule under study to those in the training set. uni-muenchen.dewikipedia.org

Density Functional Theory (DFT) for Molecular Geometry and Energy Predictions

Molecular Dynamics Simulations for Conformational Space Exploration

Molecular dynamics (MD) simulations are a powerful computational tool for studying the dynamic behavior and conformational changes of molecules over time. acs.orgui.ac.id By solving Newton's equations of motion for the atoms in a molecule, MD simulations can explore the potential energy surface and identify accessible conformations. acs.org

For a flexible molecule like this compound, MD simulations can reveal the different rotational isomers and the energy barriers between them. mdpi.comsci-hub.se This is particularly important for understanding how the molecule behaves in different environments, such as in solution. mdpi.com The simulations can provide insights into the conformational preferences that might influence the molecule's reactivity and interactions with other molecules. sci-hub.se MD simulations are also crucial for understanding the binding mechanisms of ligands to proteins, a process that involves significant conformational changes. acs.org

Prediction of Spectroscopic Parameters

Computational methods are widely used to predict various spectroscopic parameters, which can then be compared with experimental data to confirm the structure and properties of a molecule. researchgate.net

DFT calculations are commonly employed to predict vibrational (IR and Raman) and nuclear magnetic resonance (NMR) spectra. researchgate.netresearchgate.net The calculated vibrational frequencies can be scaled to better match experimental values. dntb.gov.ua The Gauge-Independent Atomic Orbital (GIAO) method is frequently used for the theoretical calculation of NMR chemical shifts (1H and 13C), and the results often show a high correlation with experimental data. researchgate.netresearchgate.net Predicting NMR parameters is crucial for the structural elucidation of complex organic molecules, including carbohydrates. rsc.org Automated systems for structure elucidation can use predicted spectral data as a key component. acs.org

Time-dependent DFT (TD-DFT) is the method of choice for predicting electronic absorption spectra (UV-Vis). dntb.gov.ua This method can calculate excitation energies, oscillator strengths, and the nature of electronic transitions. The choice of functional, such as CAM-B3LYP, can be important for obtaining accurate results, especially for charge-transfer excitations. rsc.org

Table 2: Computational Methods for Spectroscopic Parameter Prediction

Spectroscopy Type Predicted Parameters Common Computational Method
Infrared (IR) / Raman Vibrational Frequencies, Intensities DFT (e.g., B3LYP/6-311++G(d,p))
Nuclear Magnetic Resonance (NMR) Chemical Shifts (1H, 13C), Coupling Constants DFT with GIAO method

Theoretical Studies of Electronic Properties

The electronic properties of this compound are key to understanding its reactivity. materialsciencejournal.org Quantum chemical calculations provide detailed information about the distribution of electrons within the molecule.

Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a fundamental aspect of these studies. dntb.gov.ua The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. rsc.org

Molecular Electrostatic Potential (MEP) surfaces are another valuable tool. rsc.org The MEP map illustrates the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. dntb.gov.ua This provides a visual guide to the sites most likely to be involved in chemical reactions. materialsciencejournal.org

Natural Bond Orbital (NBO) analysis can be performed to investigate charge delocalization, hyperconjugative interactions, and the nature of the bonding within the molecule. researchgate.netrsc.org This analysis provides a detailed picture of the electronic interactions that contribute to the molecule's stability. sci-hub.se

Applications in Chemical Research and Development

Precursor in Complex Organic Synthesis

Methoxy(oxo)acetate serves as a fundamental building block for the synthesis of a wide array of organic molecules, from heterocyclic compounds to specialty chemicals and analogs of natural products.

Building Blocks for Heterocyclic Compounds and Diverse Molecular Scaffolds

This compound and its derivatives are key precursors in the synthesis of various heterocyclic compounds. These structures form the core of many pharmaceuticals and biologically active molecules. For instance, derivatives like (7-methoxy-2-methyl-4-oxo-3H-quinazolin-6-yl) acetate (B1210297) and 3,4-Dihydro-7-methoxy-4-oxoquinazolin-6-yl acetate are utilized as building blocks for quinazoline-based structures. cymitquimica.com Quinazolines are a class of heterocyclic compounds with a wide range of pharmacological activities. The reactivity of the 4-oxo group in these molecules allows for further chemical transformations. cymitquimica.com

The synthesis of diverse molecular scaffolds is another area where this compound derivatives are employed. mdpi.com A "build-couple-pair" strategy can be used to create complex polycyclic scaffolds. nih.gov For example, the reaction of tryptamine (B22526) with certain aldehydes derived from phenolic compounds can lead to the formation of octahydroindolo[2,3-a]quinolizine ring systems, which are found in over 2000 natural products. nih.gov The versatility of these building blocks allows for the generation of libraries of compounds with diverse molecular shapes and stereochemistry. nih.govacs.org

The reactivity of the ketone and conjugated alkene in scaffolds like 4-oxo-2-butenamide enables transformations into various other core structures, including both aromatic and saturated ring systems. acs.org This adaptability is crucial for creating lead-like libraries for drug discovery. acs.org

Synthesis of Specialty Chemicals and Advanced Materials

This compound is an important intermediate in the production of various specialty chemicals. For example, it is used in the synthesis of methyl methoxyacetate (B1198184), a significant organic chemical raw material. google.com Methyl methoxyacetate finds applications in the synthesis of vitamin B6 and as a catalyst in polymerization reactions. google.com

The synthesis of complex molecules for advanced materials also utilizes this compound derivatives. For example, the synthesis of 7-methoxy-4a-methyl-2-oxo-2,3,4,4a,9,10-hexahydrophenanthrene, a key starting material for terpenoid synthesis, can be achieved from 3-methoxyacetophenone and 5-methylfurfuraldehyde. journals.co.za Furthermore, derivatives of this compound are used in the creation of fluorescent probes for detecting peptidase activity, highlighting their role in the development of advanced diagnostic tools. google.com

Role in the Synthesis of Structurally Complex Natural Product Analogs

The synthesis of analogs of structurally complex natural products is a significant area of research, and this compound derivatives play a crucial role. For instance, they are used in the synthesis of coumarin (B35378) natural products and their analogs, which have shown potential anti-inflammatory activities. acs.org The synthesis of 8-hydroxy-6-methoxy-3-pentyl-1H-isochromen-1-one, a natural product isolated from Tessmannia densiflora, involves the use of a dimethoxyhomophthalic anhydride (B1165640) derivative. eurjchem.com

Methoxy-activated indoles are another class of natural product analogs whose synthesis often involves this compound chemistry. chim.it These compounds are present in many pharmaceuticals and chemosensors. chim.it The synthesis of waltherione alkaloids, for example, utilizes ethyl 2-methoxy-3-oxo-butanoate, a derivative of this compound, in a modified Conrad-Limpach quinolinone synthesis. acs.org Additionally, the total synthesis of Hirtellanine A, a pentacyclic natural product, has been achieved using a multi-step process involving methoxy-substituted precursors. google.com

Enzymatic and Biocatalytic Research

The unique chemical properties of this compound make it a valuable tool in the study of enzymes and in the development of biocatalytic processes.

Design and Application as Probes for Enzyme Mechanism Elucidation

This compound and its derivatives can be designed as probes to investigate the mechanisms of enzyme action. For example, a singly O-methylated analog of a substrate was used to probe the catalytic mechanism of CYP121, a P450 enzyme from Mycobacterium tuberculosis. nih.gov This study revealed that the enzyme could perform O-demethylation through a hydroxylation reaction, providing insights into its peroxidase-like catalytic mechanism. nih.gov

Fluorescent probes incorporating this compound moieties are also used to study biological systems. For instance, BAPTA-TMFM, a fluorescent chelating indicator, is a precursor for calcium indicator synthesis and is used to monitor calcium fluctuations in cells, which is crucial for understanding processes like muscle contraction and neurotransmitter release.

Substrates in Biocatalytic Transformations and Stereoselective Syntheses

This compound esters have been instrumental in advancing biocatalytic transformations. The use of methoxyacetic acid esters as acylation reagents led to a significant acceleration of lipase (B570770) catalysis, which was a breakthrough for this technology. uni-greifswald.de Lipases are widely used for the kinetic resolution of racemic mixtures, a key process in the synthesis of enantiomerically pure compounds. uni-greifswald.deacs.org

Biocatalytic oxidation reactions, often employing oxidoreductases, can perform highly selective transformations under mild conditions. nih.gov These enzymes can be used for the oxidation of alcohols to aldehydes, and in some cases, can be part of cascade reactions to generate more complex chiral molecules. nih.gov For example, a three-step biocatalytic process has been developed for the synthesis of chiral cyclic γ-oxo esters from cyclopentene- and cyclohexene-carboxylates, where a laccase/TEMPO system is used to oxidize an intermediate allylic alcohol. mdpi.comnih.gov

Stereoselective synthesis, the preparation of a single stereoisomer of a chiral molecule, is a critical aspect of modern drug development. This compound derivatives have been employed in various stereoselective syntheses. For example, a novel tetracyclic β-lactam was synthesized stereoselectively using a methoxy-containing intermediate. clockss.org Furthermore, the stereoselective synthesis of lamivudine, an antiviral drug, can involve intermediates with methoxy (B1213986) or acetate groups. google.com

Development of Acylating Agents for Enantioselective Processes

This compound and its ester derivatives, such as methyl and ethyl methoxyacetate, have been identified as highly effective acylating agents in enantioselective synthesis, particularly in the enzymatic kinetic resolution of racemic amines and alcohols. The presence of the electron-withdrawing methoxy group enhances the reactivity of the ester's carbonyl carbon, making it a more efficient acyl donor compared to standard agents like ethyl acetate. unipd.itbme.hu

In lipase-catalyzed acylations, this increased reactivity translates to faster reaction times and higher efficiency. unipd.it Research has demonstrated that lipase B from Candida antarctica (CaLB) effectively catalyzes the enantioselective N-acylation of various racemic amines using 2-alkoxyacetates, including methoxyacetate derivatives. researchgate.net These reactions proceed with high conversion rates and produce the acylated products with excellent enantiomeric excess. unipd.it For example, in the kinetic resolution of racemic amines, lipase-catalyzed acylation with methoxy acetate proceeds with high enantioselectivity, allowing for the easy separation of the resulting amide and the remaining unreacted amine, both in enantiomerically enriched forms. unipd.it Studies comparing different 2-alkoxyacetic acid esters found that isopropyl 2-propoxyacetate was particularly effective across a range of amines, but the underlying principle of activation by the alkoxy group is shared with methoxyacetate. researchgate.net

The enhanced activity of these acylating agents allows for lower catalyst loadings to achieve high yields and enantioselectivity, making the process more efficient and economical. researchgate.net

Table 1: Research Findings on Methoxyacetate Derivatives in Enantioselective Acylation

Acylating AgentCatalystSubstrate TypeKey FindingReference
Methoxy acetateLipaseRacemic AminesShowed a rapid increase in reactivity and high enantioselectivity compared to standard acyl acceptors like ethyl acetate. unipd.it
Isopropyl 2-alkoxyacetates (including methoxyacetate analogs)Lipase B from Candida antarcticaRacemic AminesEffective for kinetic resolutions in both batch and continuous-flow modes, achieving excellent conversions (≥46%) and enantiomeric excess (ee ≥ 99%). researchgate.net
Ethyl 2-methoxyacetateLipaseNot specifiedExhibited over one hundred times better activity in lipase-catalyzed acylation compared to butyl acetate, demonstrating the activating effect of the 2-methoxy group. bme.hu

Investigation of Biochemical Transformations (in vitro mechanistic studies)

The core structure of this compound, glyoxylate (B1226380), is a key intermediate in the metabolism of many organisms. As such, it serves as a critical tool in in vitro mechanistic studies to probe the function and regulation of specific metabolic pathways.

Mechanistic Aspects of Acetate Metabolism Pathways in Model Systems

This compound's corresponding acid, glyoxylic acid (glyoxylate), is a central molecule in the glyoxylate cycle, a metabolic pathway that enables bacteria, fungi, and plants to synthesize carbohydrates from two-carbon compounds like acetate. nih.gov This cycle is essential for organisms when glucose is unavailable and they must rely on fatty acids or acetate for carbon and energy. pnas.orgencyclopedia.pub The glyoxylate shunt bypasses the two decarboxylation steps of the tricarboxylic acid (TCA) cycle, preventing the loss of carbon as CO2. pnas.orgsemanticscholar.org

In vitro studies of this pathway heavily rely on using glyoxylate as a substrate to elucidate the mechanisms of its key enzymes: isocitrate lyase and malate (B86768) synthase. nih.govpnas.org

Isocitrate Lyase (ICL): This enzyme catalyzes the cleavage of isocitrate to produce succinate (B1194679) and glyoxylate. nih.govpnas.org

Malate Synthase (MS): This enzyme catalyzes the Claisen-like condensation of glyoxylate and acetyl-coenzyme A (acetyl-CoA) to form malate. nih.govacs.orgwikipedia.org

Detailed kinetic and mechanistic studies on malate synthase from organisms like Mycobacterium tuberculosis have used glyoxylate to determine the enzyme's reaction mechanism. nih.govacs.org These studies have shown that the reaction proceeds via a sequential mechanism where glyoxylate binds to the enzyme first, followed by acetyl-CoA. nih.govacs.org Such mechanistic insights are crucial for understanding how pathogens metabolize fatty acids to survive within a host. wikipedia.org Furthermore, research has identified that the detoxification of excess glyoxylate, produced during acetate metabolism, is an essential function of malate synthase, highlighting its critical role in metabolic regulation. pnas.orgpnas.org

Enzymatic Inhibition Studies Focusing on Molecular Mechanism

Glyoxylate, the core of this compound, has been identified as an inhibitor of several key metabolic enzymes. Its structural similarity to other α-keto acids allows it to bind to the active sites of these enzymes, often in a competitive manner. These inhibitory properties make it a valuable tool for studying the molecular mechanisms of enzyme catalysis and regulation.

One of the primary targets of glyoxylate inhibition is the pyruvate (B1213749) dehydrogenase complex (PDC) , a critical enzyme complex that links glycolysis to the TCA cycle by converting pyruvate to acetyl-CoA. semanticscholar.orgnih.gov Studies have shown that glyoxylate acts as a competitive inhibitor of PDC. pnas.orgnih.gov In isolated tobacco chloroplasts, glyoxylate was found to competitively inhibit NADH formation from pyruvate, with a determined inhibition constant (Ki). nih.gov This inhibition suggests that glyoxylate can compete with pyruvate for the active site of the pyruvate dehydrogenase component of the complex. nih.gov

Glyoxylate and its condensation products have also been shown to inhibit 2-oxoglutarate dehydrogenase , another crucial multi-enzyme complex in the TCA cycle. novapublishers.com In addition to direct inhibition, the accumulation of glyoxylate can lead to the formation of other inhibitory compounds. For instance, glyoxylate can react with oxaloacetate to form oxalomalate, which is known to inhibit enzymes of the TCA cycle. pnas.org

The inhibitory effects of glyoxylate and related molecules are summarized in the table below.

Table 2: Research Findings on Enzymatic Inhibition by Glyoxylate and Related Compounds

Enzyme InhibitedOrganism/SystemInhibitorMechanism of InhibitionInhibition Constant (Ki)Reference
Pyruvate Dehydrogenase Complex (PDC)Tobacco ChloroplastsGlyoxylateCompetitive270 µM nih.gov
Pyruvate Dehydrogenase (PDH)E. coliAcetylphosphonate (pyruvate analog)Potent inhibitionNot specified acs.org
NADP-dependent Isocitrate DehydrogenaseAspergillus nidulans(2R,3S)-2-methylisocitrateCompetitive1.55 µM nih.gov
2-Oxoglutarate DehydrogenaseNot specifiedGlyoxylate and its condensation compoundsInhibitionNot specified novapublishers.com

Future Research Directions and Perspectives

Development of Novel and Sustainable Synthetic Methodologies

The future of synthesizing methoxy(oxo)acetate and related α-keto esters is geared towards "green" and sustainable practices that enhance efficiency, minimize waste, and improve safety. Key areas of development include biocatalysis and continuous flow chemistry.

Biocatalysis: The use of enzymes as catalysts offers high selectivity and operation under mild conditions. Research into enzymes like oxidases or dehydrogenases could yield pathways for the synthesis of this compound from bio-based precursors. Another avenue involves the kinetic resolution of racemic α-hydroxy esters using lipases, a common strategy in asymmetric synthesis.

Continuous Flow Chemistry: This technology is transforming chemical manufacturing from batch-based processes to continuous production. researchgate.net For the synthesis of related intermediates like methyl oximino acetoacetate, continuous flow methods have been established, demonstrating benefits such as low solvent consumption, enhanced safety, and efficient purification through inline extraction. researchgate.netvapourtec.com Applying this to this compound production could significantly reduce reaction times and improve scalability. A key advantage is the precise control over reaction parameters like temperature and mixing, which can minimize byproduct formation. researchgate.netvapourtec.com The integration of inline purification techniques, such as liquid-liquid extraction and membrane separation, further streamlines the process, avoiding energy-intensive steps like distillation. vapourtec.com

Table 1: Comparison of Synthetic Methodologies for α-Keto Ester Production

MethodologyAdvantagesChallengesRelevant Findings
Traditional Batch Synthesis Well-established procedures; suitable for small-scale lab synthesis.Often requires harsh reagents, stoichiometric reagents, and can generate significant waste.Esterification of glyoxylic acid with methanol (B129727) is a common route. smolecule.com
Biocatalysis High chemo-, regio-, and enantioselectivity; mild reaction conditions; reduced environmental impact.Enzyme stability and cost; substrate scope limitations.Enzyme-catalyzed kinetic resolution is a proven method for producing chiral α-hydroxy esters.
Continuous Flow Chemistry Enhanced safety and scalability; precise process control; reduced solvent usage; potential for inline purification. researchgate.netvapourtec.comHigher initial setup costs; requires specialized equipment. Achieved a low process mass intensity (PMI) of 11.1 for a related intermediate, indicating very low solvent consumption. vapourtec.com

Advanced Computational Modeling for Precise Reactivity and Selectivity Prediction

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the behavior of molecules. researchgate.nettandfonline.com Future research will increasingly rely on advanced computational models to elucidate the intricate details of this compound's reactivity and to design more selective reactions.

Reactivity and Mechanistic Insights: DFT calculations can map out the entire energy landscape of a reaction, identifying transition states and intermediates. southampton.ac.uk This allows for a deep understanding of reaction mechanisms, such as the cyclization of related amino oxo esters. southampton.ac.uk Molecular Electrostatic Potential (MEP) analysis can predict sites susceptible to nucleophilic and electrophilic attack, guiding the design of new reactions. tandfonline.com For instance, in related indole (B1671886) derivatives, the molecular structure optimized by DFT calculations was shown to be consistent with experimental X-ray diffraction data. researchgate.nettandfonline.com

Predicting Selectivity: A significant challenge in organic synthesis is controlling selectivity (chemo-, regio-, and stereoselectivity). Computational models can predict the activation energies for different reaction pathways, helping chemists to choose conditions that favor the desired product. For example, DFT has been used to understand the substituent effects that govern the catalytic activity and enantioselectivity in epoxidation reactions involving iron complexes. nih.gov This predictive power can accelerate the development of asymmetric transformations involving this compound.

Table 2: Application of DFT in Studying this compound and Analogs

Computational MethodApplicationInsights Gained
DFT (e.g., B3LYP/6-311G) Geometry OptimizationPredicts stable molecular conformations, bond lengths, and angles, often showing strong agreement with crystallographic data. researchgate.nettandfonline.com
Frontier Molecular Orbital (FMO) Analysis Reactivity PredictionDetermines HOMO-LUMO energy gaps to assess chemical reactivity and kinetic stability. researchgate.net
Molecular Electrostatic Potential (MEP) Reaction Site PredictionIdentifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions to predict interaction sites. tandfonline.com
Transition State (TS) Calculation Mechanistic ElucidationMaps reaction pathways and calculates activation energy barriers to understand reaction kinetics and mechanisms. southampton.ac.uk

Exploration of New Catalytic Systems for this compound Transformations

The discovery of novel catalytic systems is crucial for unlocking new transformations of this compound. Research is moving towards catalysts that are not only efficient and selective but also sustainable and based on earth-abundant metals.

Asymmetric Hydrogenation: The reduction of the ketone group in this compound to a chiral hydroxyl group is a valuable transformation. Highly efficient asymmetric hydrogenation of α-ketoesters has been achieved using ruthenium-based catalysts with chiral ligands. researchgate.netacs.org The addition of additives like cerium chloride has been shown to improve both enantioselectivity and catalyst stability, allowing for very high substrate-to-catalyst ratios. acs.org Future work will likely focus on replacing noble metals like ruthenium with more abundant transition metals.

Iron Catalysis: Iron is an ideal candidate for sustainable catalysis due to its low cost, low toxicity, and natural abundance. mdpi.com Heterogeneous iron-based catalysts, such as iron oxides on various supports, are gaining traction for a wide array of organic reactions, including C-H activation and cross-coupling. mdpi.com Recently, a highly efficient and non-toxic cooperative catalyst system based on an iron(III) benzoate (B1203000) complex was developed for the ring-opening of epoxides, outperforming traditional catalysts. rsc.org Exploring the application of such iron catalysts for reactions like cross-coupling or condensation with this compound is a promising research direction.

Table 3: Emerging Catalytic Systems for α-Keto Ester Transformations

Catalyst TypeTarget TransformationAdvantagesKey Findings
Ruthenium-Chiral Ligand Complexes Asymmetric HydrogenationHigh enantioselectivity (up to 96% ee) and efficiency. acs.orgAdditives can enhance catalyst stability and performance, achieving high turnover numbers. acs.org
Iron-Based Catalysts Various (e.g., C-C coupling, reduction)Sustainable, low-cost, low toxicity, earth-abundant. mdpi.comNovel iron(III) complexes show superior activity in neat conditions and green solvents. rsc.org
Biocatalysts (Enzymes) Asymmetric Reduction, HydrolysisExceptional selectivity under mild, aqueous conditions.Widely used for kinetic resolution and asymmetric synthesis of chiral alcohols.

Integration with High-Throughput Screening for Chemical Discovery and Probe Development

This compound is a versatile building block that can be incorporated into diverse molecular scaffolds. smolecule.com Its true potential can be unlocked by integrating it into modern drug and probe discovery platforms that rely on high-throughput screening (HTS).

Library Synthesis for HTS: The reactivity of this compound allows for its use in multicomponent reactions and parallel synthesis to rapidly generate large libraries of compounds. These libraries, containing diverse structures built around the this compound core, can then be screened against numerous biological targets to identify new hit compounds for drug discovery. vulcanchem.com For example, related pyridone cores, which can be synthesized from ketoester building blocks, have been central to the discovery of potent enzyme inhibitors through HTS efforts. acs.org

Chemical Probe Development: Chemical probes are small molecules used to study biological processes and validate drug targets. numberanalytics.com The development of probes to identify the protein targets of reactive molecules is a key area of chemical biology. rsc.org The electrophilic nature of the α-keto ester moiety in this compound makes it a suitable "warhead" for designing covalent probes that can react with specific amino acid residues on a target protein. nih.gov By attaching a reporter tag (like biotin (B1667282) or an alkyne) to a this compound-derived scaffold, researchers can create probes for activity-based protein profiling (ABPP) to identify novel enzyme targets or study disease states. vcu.edu

Table 4: High-Throughput Applications for this compound

Application AreaStrategyObjectiveExample from Related Compounds
Drug Discovery Combinatorial library synthesis followed by HTS.Identify novel bioactive compounds and potential drug leads.Screening of compound libraries has identified potent inhibitors for targets like EZH2. acs.org
Chemical Biology Design of activity-based probes with a reactive warhead.Profile enzyme activity in complex biological samples and identify novel protein targets. vcu.eduA chemical probe was developed to identify protein targets of reactive α-oxoaldehydes in living cells. rsc.org
Enzyme Engineering Development of HTS assays for enzyme activity.Rapidly screen mutant libraries to discover enzymes with improved properties.HTS assays based on detecting reaction products like acetate (B1210297) are used to screen for improved hydrolases. csic.es

Q & A

Basic: What are the recommended synthetic routes for Methoxy(oxo)acetate in laboratory settings?

This compound is typically synthesized via multi-step esterification and etherification reactions. A common approach involves reacting methoxybenzoic acid with ethylene glycol under acidic conditions (e.g., sulfuric acid) to form intermediate esters. Subsequent etherification with phenoxyethanol derivatives under controlled pH and temperature yields the final product. Catalysts like p-toluenesulfonic acid can enhance reaction efficiency, while purification steps (e.g., distillation, recrystallization) ensure high purity .

Basic: What key physicochemical properties of this compound are critical for experimental design?

Key properties include:

  • Molecular weight : 434.4 g/mol (determined via mass spectrometry) .
  • Solubility : Influenced by ether and ester linkages; polar aprotic solvents (e.g., DMSO) are optimal for reactions .
  • Reactivity : Susceptible to oxidation (e.g., KMnO4 in acidic medium) and reduction (e.g., LiAlH4 in dry ether) due to its ester groups .
  • Structural identifiers : Canonical SMILES (COC(=O)COC1=CC=CC=C1OCCOCCOC2=CC=CC=C2OCC(=O)OC) and InChI Key (GXHJJKNPGOKTNK-UHFFFAOYSA-N) aid in computational modeling .

Advanced: How can researchers resolve contradictions in reactivity data for this compound across studies?

Systematic variation of reaction conditions (e.g., solvent polarity, catalyst loading) and kinetic analysis can identify confounding factors. For example, discrepancies in oxidation rates may arise from solvent effects—aprotic solvents stabilize intermediates better than protic ones. Computational tools (e.g., density functional theory) can model reaction pathways to validate experimental observations . Cross-referencing with analogous compounds (e.g., Ethoxy(oxo)acetate) provides additional mechanistic insights .

Advanced: What methodologies effectively analyze the stability of this compound under varying conditions?

  • Spectroscopic monitoring : Use <sup>1</sup>H NMR or FTIR to track degradation products (e.g., carboxylic acids from ester hydrolysis) .
  • Accelerated stability testing : Expose the compound to elevated temperatures, UV light, or humidity, and quantify decomposition via HPLC .
  • Thermogravimetric analysis (TGA) : Assess thermal stability by measuring mass loss under controlled heating .

Advanced: How can the biological activity of this compound be assessed while minimizing cytotoxicity?

  • In vitro assays : Use cell lines (e.g., HEK293) to evaluate bioactivity at sub-millimolar concentrations, with controls for solvent effects (e.g., DMSO).
  • Structure-activity relationship (SAR) studies : Compare this compound with shorter-chain analogs (e.g., Ethoxy(oxo)acetate) to isolate the role of the methoxy group .
  • Toxicity screening : Conduct MTT assays to determine IC50 values and identify safe working concentrations .

Basic: What safety protocols are essential when handling this compound?

  • Ventilation : Use fume hoods to prevent inhalation of vapors .
  • Personal protective equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and goggles .
  • Spill management : Absorb spills with dry sand or vermiculite; avoid aqueous cleanup to prevent hydrolysis .

Advanced: What strategies optimize the yield of this compound in multi-step syntheses?

  • Continuous flow reactors : Enhance scalability and reduce side reactions compared to batch processes .
  • Catalyst optimization : Screen Brønsted vs. Lewis acids (e.g., H2SO4 vs. FeCl3) to improve esterification efficiency .
  • In-line purification : Integrate distillation columns to remove byproducts (e.g., water) and shift equilibrium toward product formation .

Basic: How does the methoxy group influence the chemical behavior of this compound compared to analogs?

The methoxy group increases electron density at adjacent carbonyls, enhancing nucleophilic acyl substitution reactivity. Compared to Ethoxy(oxo)acetate, the shorter methoxy chain reduces steric hindrance, favoring faster reaction kinetics in SN2 pathways .

Advanced: What computational tools are suitable for predicting this compound’s interaction with biological targets?

  • Molecular docking : Use AutoDock Vina to simulate binding affinities with enzymes (e.g., esterases) .
  • MD simulations : GROMACS can model solvation effects and conformational stability in aqueous environments .
  • QSAR models : Relate structural descriptors (e.g., logP, polar surface area) to bioactivity data .

Advanced: How can environmental impacts of this compound be mitigated in lab waste?

  • Neutralization : Treat acidic waste with sodium bicarbonate before disposal .
  • Biodegradation studies : Use OECD 301F tests to assess microbial breakdown in wastewater .
  • Green chemistry alternatives : Replace halogenated solvents (e.g., CH2Cl2) with cyclopentyl methyl ether (CPME) in syntheses .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.